2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide
Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of a pyrazole compound is characterized by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole compound can vary widely depending on its specific structure. For example, 3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents .Scientific Research Applications
Antileishmanial Activity
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide: has shown promising results in the treatment of leishmaniasis. This compound exhibited superior antipromastigote activity with an IC50 value significantly lower than standard drugs, indicating its potential as a more effective antileishmanial agent .
Antimalarial Efficacy
In the fight against malaria, this pyrazole derivative has demonstrated significant inhibition effects against Plasmodium berghei, with suppression rates that suggest it could be a potent antimalarial agent. Its efficacy in vivo makes it a candidate for further pharmacological development .
Molecular Docking Studies
The compound’s structure has been verified through various techniques, including FTIR and NMR. Molecular docking studies have justified its antileishmanial activity, providing a molecular basis for its interaction with biological targets, which is crucial for drug design .
Pharmacological Effects
Pyrazole-bearing compounds like this one are known for their diverse pharmacological effects. The specific applications in medicinal chemistry and drug discovery are vast, ranging from the development of new therapeutic agents to the study of their mechanisms of action .
Agrochemical Applications
The pyrazole scaffold is also utilized in agrochemistry. Its derivatives can be designed to act as pesticides or herbicides, contributing to the protection of crops and the enhancement of agricultural productivity .
Coordination Chemistry
In coordination chemistry, this compound can be used to synthesize complex molecules with metals. These complexes can have various applications, including catalysis, material science, and the study of metalloproteins .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-5-9-6(2)13-14(7(9)3)8(4)10(15)12-11/h8H,5,11H2,1-4H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJDUEUYMKEJIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C(C)C(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethyl-3,5-dimethylpyrazol-1-yl)propanehydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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